2,2,2-trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of multiple chlorine atoms and a dioxothiolan ring, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2,2,2-trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride typically involves the reaction of trichloroacetonitrile with 4-chloro-1,1-dioxothiolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent mixture of dioxane and water at temperatures ranging from 70 to 80°C . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes.
Chemical Reactions Analysis
2,2,2-Trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding acids and other by-products.
Common reagents used in these reactions include sodium carbonate, morpholine, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride involves its ability to act as an electrophile due to the presence of multiple chlorine atoms. This electrophilic nature allows it to react readily with nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar compounds to 2,2,2-trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride include:
2,2,2-Trichloro-1,1-dimethylethyl chloroformate: Known for its use in organic synthesis as a protecting group reagent.
Cyanuric chloride: Used in the synthesis of various organic compounds and as a reagent in organic chemistry.
(1E)-2,2,2-Trichloro-N’-(4-chloro-1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)ethanimidamide: Another compound with similar structural features and reactivity.
The uniqueness of this compound lies in its specific combination of a trichloroethyl group and a dioxothiolan ring, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
2,2,2-trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl5NO2S/c7-3-1-15(13,14)2-4(3)12-5(8)6(9,10)11/h3-4H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZPPDSDYQMOKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)N=C(C(Cl)(Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl5NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.